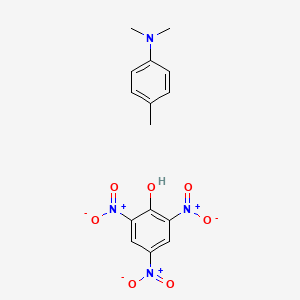
N,N,4-trimethylaniline;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,4-trimethylaniline;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: N,N,4-trimethylaniline and 2,4,6-trinitrophenol. N,N,4-trimethylaniline is an aromatic amine with the molecular formula (CH₃)₃C₆H₂NH₂, commonly used as a precursor in dye synthesis .
準備方法
Synthetic Routes and Reaction Conditions
N,N,4-trimethylaniline is synthesized through the selective nitration of mesitylene, followed by the reduction of the resulting nitro group to the aniline . The nitration process involves the use of nitric acid and sulfuric acid at low temperatures to avoid oxidation of the methyl groups . The reduction step typically employs iron powder and hydrochloric acid .
2,4,6-trinitrophenol is prepared by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid . The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions .
Industrial Production Methods
Industrial production of N,N,4-trimethylaniline involves the nitration of mesitylene in large reactors, followed by reduction using catalytic hydrogenation . The process is optimized for high yield and purity, with continuous monitoring of reaction parameters .
2,4,6-trinitrophenol is produced industrially by the nitration of phenol in batch reactors, followed by crystallization and purification steps . The process is designed to minimize the risk of explosion and ensure the safe handling of the product .
化学反応の分析
Types of Reactions
N,N,4-trimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N,4-trimethylbenzoquinone.
Reduction: The nitro group in its precursor can be reduced to form the amine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
2,4,6-trinitrophenol undergoes:
Reduction: It can be reduced to form 2,4,6-triaminophenol.
Nitration: It can undergo further nitration to form more highly nitrated compounds.
Complexation: It can form complexes with metals, such as iron and copper.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Iron powder and hydrochloric acid are commonly used for reduction reactions.
Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid.
Major Products
N,N,4-trimethylaniline: Major products include N,N,4-trimethylbenzoquinone and various substituted derivatives.
2,4,6-trinitrophenol: Major products include 2,4,6-triaminophenol and metal complexes.
科学的研究の応用
N,N,4-trimethylaniline is widely used in the synthesis of dyes and pigments . It serves as a precursor for the production of various azo dyes and is also used in the preparation of Grubbs’ catalyst .
2,4,6-trinitrophenol has applications in explosives and pyrotechnics due to its high explosive power . It is also used in the synthesis of picrate salts, which are used in analytical chemistry for the detection of metals .
作用機序
N,N,4-trimethylaniline exerts its effects through electrophilic substitution reactions, where the amino group activates the aromatic ring towards electrophilic attack . The molecular targets include various electrophiles, such as nitronium ions and sulfonium ions .
2,4,6-trinitrophenol acts as an explosive by undergoing rapid decomposition upon ignition, releasing a large amount of energy . The molecular pathways involved include the formation of nitrogen gas, carbon dioxide, and water .
類似化合物との比較
Similar Compounds
N,N-dimethylaniline: Similar in structure but lacks the additional methyl group on the aromatic ring.
2,4,6-trimethylaniline: Similar but without the nitro groups.
2,4,6-trinitrotoluene (TNT): Similar explosive properties but with a methyl group instead of a hydroxyl group.
Uniqueness
N,N,4-trimethylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and applications in dye synthesis . 2,4,6-trinitrophenol is unique due to its high explosive power and ability to form stable picrate salts .
特性
CAS番号 |
2739-03-9 |
|---|---|
分子式 |
C15H16N4O7 |
分子量 |
364.31 g/mol |
IUPAC名 |
N,N,4-trimethylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H13N.C6H3N3O7/c1-8-4-6-9(7-5-8)10(2)3;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,1-3H3;1-2,10H |
InChIキー |
DDZGMHKDCZURIW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




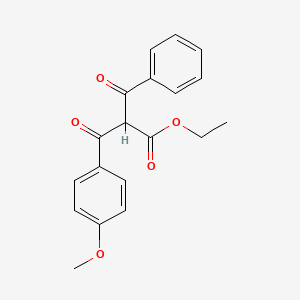

![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)
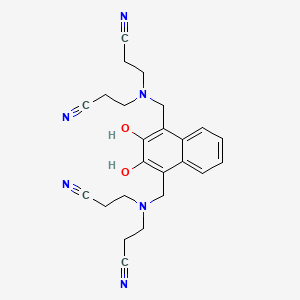
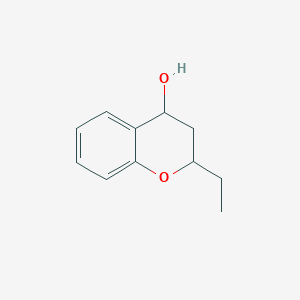
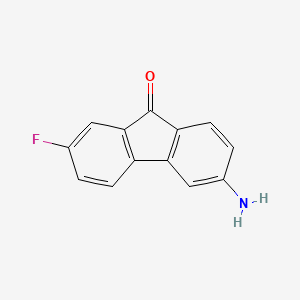
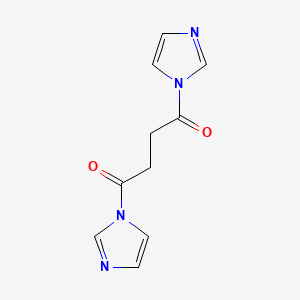
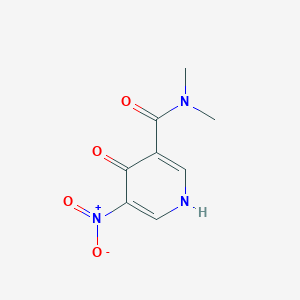
![1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B13998972.png)

![2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol](/img/structure/B13998986.png)

